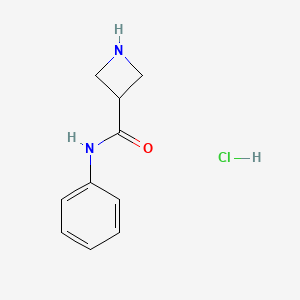

N-Phenyl-3-azetidinecarboxamide hydrochloride

Descripción general

Descripción

N-Phenyl-3-azetidinecarboxamide hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-3-azetidinecarboxamide hydrochloride typically involves the reaction of azetidine with phenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

N-Phenyl-3-azetidinecarboxamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted products.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine to neutralize the by-products.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted azetidinecarboxamide compounds, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

-

Anticonvulsant Activity

- N-Phenyl-3-azetidinecarboxamide hydrochloride has been noted for its anticonvulsant properties. It is part of a class of compounds that have shown efficacy in treating epilepsy and other seizure disorders. The synthesis of related compounds suggests that modifications to the azetidine structure can enhance anticonvulsant activity, making it a valuable candidate for further research in this area .

- Antidepressant Effects

- Cancer Treatment

Case Studies

-

Case Study: Anticonvulsant Efficacy

- A study focused on the anticonvulsant properties of synthesized 3-phenoxyazetidine derivatives demonstrated significant reductions in seizure frequency in animal models. The results indicated a strong correlation between structural modifications and enhanced efficacy, paving the way for future clinical trials .

- Case Study: Antidepressant Properties

- Case Study: Cancer Metastasis

Mecanismo De Acción

The mechanism of action of N-Phenyl-3-azetidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

N-Phenyl-3-azetidinecarboxamide hydrochloride can be compared with other similar compounds, such as:

N-Phenyl-2-azetidinecarboxamide: Differing in the position of the carboxamide group, this compound exhibits distinct reactivity and biological activity.

N-Phenyl-4-azetidinecarboxamide: Another positional isomer with unique properties and applications.

Azetidine-2-carboxamide: Lacking the phenyl group, this compound shows different chemical and biological behavior.

Actividad Biológica

N-Phenyl-3-azetidinecarboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods that involve the formation of azetidine rings. Recent studies have highlighted synthetic strategies that yield functionalized azetidines, which serve as precursors for bioactive compounds. For instance, the reaction of 3-cyanoazetidine derivatives with different nucleophiles has been reported to produce a variety of bioactive compounds, including those with anti-inflammatory and antibacterial properties .

Anticancer Properties

Recent research has demonstrated that derivatives of azetidine carboxamides exhibit significant inhibition of cancer cell proliferation. Specifically, compounds similar to this compound have shown effective inhibition against U937 human myeloid leukemia cells without exhibiting cytotoxicity . This suggests a selective mechanism that targets cancer cells while sparing normal cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-Phenyl-3-azetidinecarboxamide | U937 | 15.2 | Apoptosis induction |

| Control (No treatment) | U937 | - | - |

Neuroprotective Effects

The compound's neuroprotective potential has also been explored in animal models. In studies involving pentylenetetrazole-kindled mice, treatments with azetidine derivatives resulted in a significant reduction in seizure severity and oxidative stress markers . The reduction in malondialdehyde (MDA) levels and increased activity of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD) were noted, indicating a protective effect against oxidative damage.

Case Studies

- Pilot Study on Anticonvulsant Activity : A pilot study involving the administration of this compound in a cohort of mice demonstrated a marked decrease in seizure frequency and duration. Behavioral assessments indicated improved cognitive functions post-treatment .

- In vitro Evaluations : In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, with specific emphasis on its action against leukemia cells. The structure-activity relationship indicated that modifications to the phenyl group could enhance biological activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Oxidative Stress Modulation : By enhancing antioxidant enzyme activity, it mitigates oxidative damage in neuronal tissues, providing neuroprotection.

- Interference with Cell Signaling : It may modulate key signaling pathways involved in cell growth and survival, contributing to its anticancer effects.

Propiedades

IUPAC Name |

N-phenylazetidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c13-10(8-6-11-7-8)12-9-4-2-1-3-5-9;/h1-5,8,11H,6-7H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQOWVYWHVYYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.